

# Head-to-Head Comparison: Filgotinib vs. Adalimumab for Rheumatoid Arthritis

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## Compound of Interest

Compound Name: *Filgotinib*

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A Guide for Researchers and Drug Development Professionals

This guide provides an objective, data-driven comparison of **Filgotinib**, a selective Janus kinase 1 (JAK1) inhibitor, and Adalimumab, a tumor necrosis factor-alpha (TNF- $\alpha$ ) inhibitor, for the treatment of moderately to severely active rheumatoid arthritis (RA) in patients with an inadequate response to methotrexate (MTX). The analysis is primarily based on the pivotal Phase III FINCH 1 clinical trial, which directly compared the efficacy and safety of these two agents.

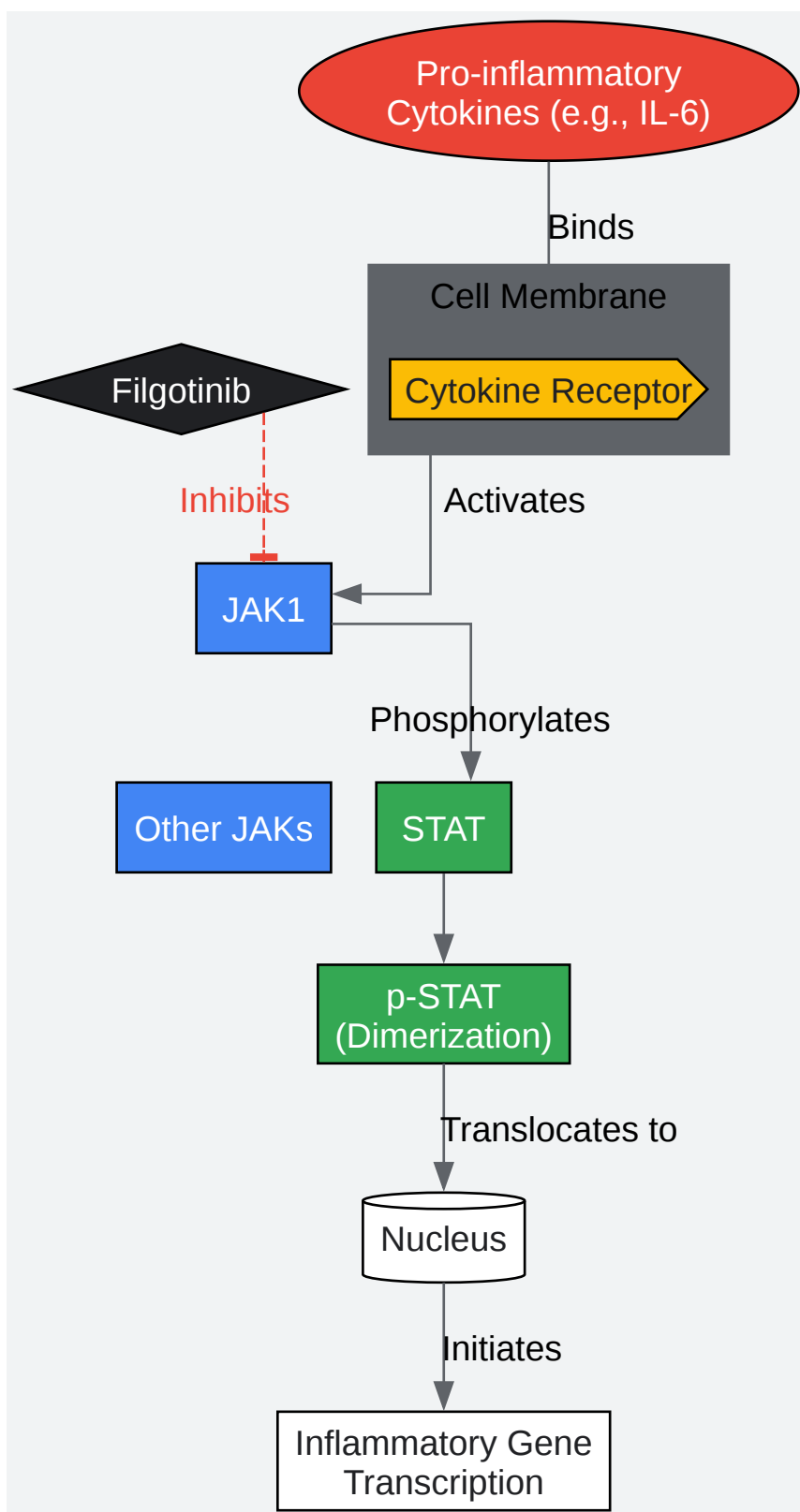
## Mechanism of Action: Targeting Different Nodes in the Inflammatory Cascade

**Filgotinib** and Adalimumab modulate the immune response through distinct mechanisms, targeting different key pathways involved in the pathogenesis of rheumatoid arthritis.

### **Filgotinib:** Selective JAK1 Inhibition

**Filgotinib** is an oral, small-molecule inhibitor that demonstrates selectivity for JAK1.[1] The Janus kinase family (JAK1, JAK2, JAK3, and TYK2) are intracellular enzymes that play a critical role in the signal transduction of numerous pro-inflammatory cytokines.[2][3] Upon cytokine binding to its receptor, JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2] These activated STATs then translocate to the nucleus to regulate the transcription of genes involved

in inflammation and immune cell function.[2][4] By selectively inhibiting JAK1, **Filgotinib** disrupts this signaling cascade, leading to reduced production of inflammatory mediators and a dampening of the autoimmune response.[2][3][4] Its selectivity for JAK1 is thought to potentially offer a more favorable safety profile compared to less selective JAK inhibitors.[1][2]

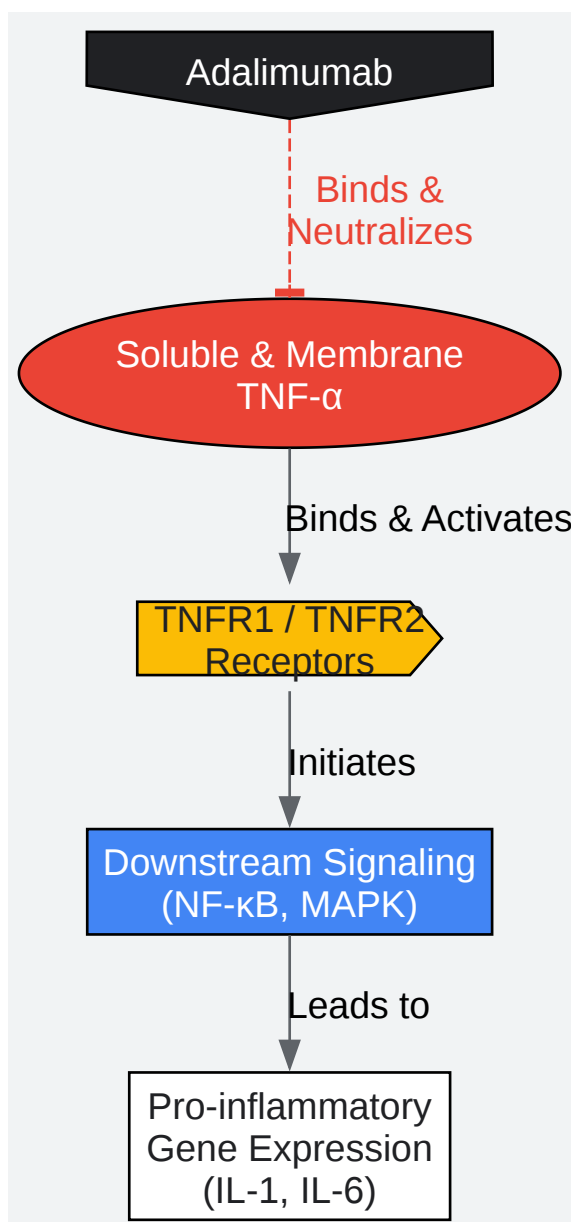


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Caption: **Filgotinib** selectively inhibits the JAK1 enzyme, interrupting the JAK-STAT signaling pathway.

#### Adalimumab: TNF- $\alpha$ Neutralization

Adalimumab is a fully human monoclonal antibody that specifically targets and neutralizes TNF- $\alpha$ , a key pro-inflammatory cytokine.[5][6] In RA, TNF- $\alpha$  is overexpressed and plays a central role in driving synovial inflammation, cartilage degradation, and bone erosion.[7] Adalimumab binds with high affinity to both soluble and membrane-bound TNF- $\alpha$ , preventing it from interacting with its cellular receptors, TNFR1 and TNFR2.[5][8] This blockade inhibits the downstream signaling pathways, such as NF- $\kappa$ B and MAPK, which are responsible for the production of other inflammatory mediators like IL-1 and IL-6, the expression of adhesion molecules, and the recruitment of immune cells to the site of inflammation.[5][6][8]



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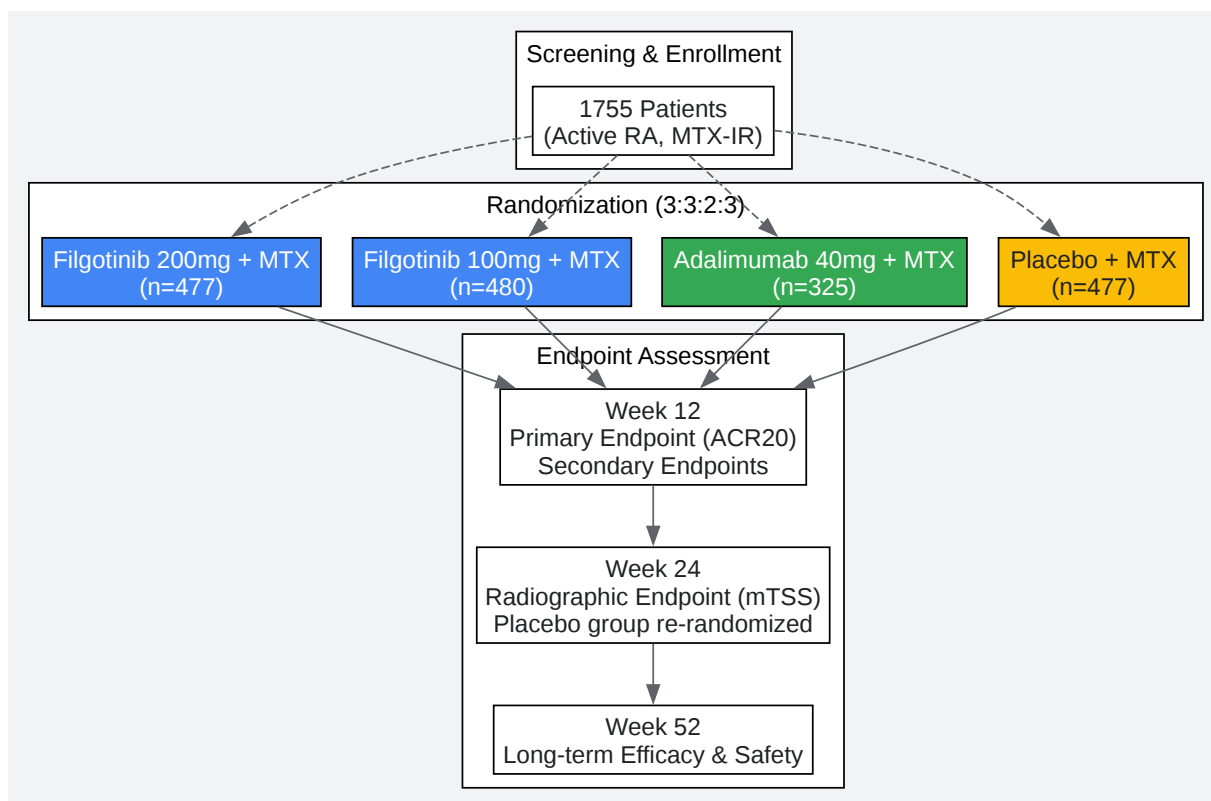
Caption: Adalimumab neutralizes TNF- $\alpha$ , preventing receptor binding and downstream inflammation.

## Head-to-Head Clinical Trial: The FINCH 1 Study

The FINCH 1 trial was a 52-week, multicenter, double-blind, placebo- and active-controlled Phase III study designed to evaluate the efficacy and safety of **Filgotinib** against both placebo and Adalimumab in MTX-IR patients with active RA.<sup>[9][10]</sup>

## Experimental Protocol: FINCH 1

- Study Design: A randomized, double-blind, 52-week trial conducted at 303 sites across 30 countries.[\[10\]](#)[\[11\]](#)
- Patient Population: 1,755 adults with moderately to severely active RA who had an inadequate response to a stable dose of methotrexate.[\[9\]](#)[\[12\]](#)
- Randomization and Treatment Arms: Patients were randomized in a 3:3:2:3 ratio to receive one of the following treatments, all in combination with their background MTX therapy:[\[9\]](#)
  - **Filgotinib** 200 mg, once daily orally (n=477)
  - **Filgotinib** 100 mg, once daily orally (n=480)
  - Adalimumab 40 mg, biweekly via subcutaneous injection (n=325)
  - Placebo (through week 24) (n=477)
- Primary Endpoint: The proportion of patients achieving at least a 20% improvement in the American College of Rheumatology criteria (ACR20) at Week 12.[\[9\]](#)[\[12\]](#)
- Key Secondary and Other Endpoints:
  - ACR50 and ACR70 response rates.[\[10\]](#)
  - Change from baseline in the Health Assessment Questionnaire Disability Index (HAQ-DI).[\[13\]](#)
  - Proportion of patients achieving low disease activity (Disease Activity Score in 28 joints with C-reactive protein [DAS28(CRP)]  $\leq 3.2$ ) and clinical remission (DAS28(CRP)  $< 2.6$ ).[\[9\]](#)[\[13\]](#)
  - Change from baseline in the modified Total Sharp Score (mTSS) at Week 24 to assess radiographic progression.[\[10\]](#)
  - Safety and tolerability assessed by adverse events (AEs) and laboratory abnormalities.[\[9\]](#)



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Caption: Experimental workflow of the Phase III FINCH 1 trial.

## Data Presentation: Efficacy and Safety Outcomes

The FINCH 1 trial demonstrated that **Filgotinib** improved the signs and symptoms of RA, enhanced physical function, and inhibited radiographic progression.<sup>[9][10]</sup>

## Efficacy Data Summary

Both doses of **Filgotinib** were superior to placebo across multiple efficacy endpoints at Week 12. Notably, the 200 mg dose of **Filgotinib** was non-inferior to Adalimumab in achieving low disease activity (DAS28(CRP)  $\leq 3.2$ ) at Week 12, although the 100 mg dose did not meet this non-inferiority threshold.[\[9\]](#)[\[10\]](#)

Efficacy Outcome (at Week 12)	Filgotinib 200 mg + MTX	Filgotinib 100 mg + MTX	Adalimumab 40 mg + MTX	Placebo + MTX
ACR20 Response <a href="#">[9]</a>	76.6%	69.8%	70.5% (data from other sources)	49.9%
ACR50 Response <a href="#">[10]</a>	47.2%	36.5%	35.1%	19.8%
ACR70 Response <a href="#">[10]</a>	26.1%	18.5%	14.2%	6.7%
DAS28(CRP) <2.6 (Remission) <a href="#">[13]</a>	25.6%	21.9%	20.3%	8.8%
DAS28(CRP) $\leq 3.2$ (Low Disease Activity) <a href="#">[9]</a>	47.8%	43.8%	44.0%	23.3%
Change in mTSS (at Week 24) <a href="#">[10]</a> <a href="#">[14]</a>	0.21	0.23	0.30	0.66

All **Filgotinib** results vs. Placebo were statistically significant ( $p < 0.001$ ).[\[9\]](#)

## Safety Data Summary

The safety profiles were comparable across the active treatment arms through Week 24.[\[9\]](#)[\[12\]](#) Rates of serious adverse events and serious infections were similar between the **Filgotinib** and Adalimumab groups.



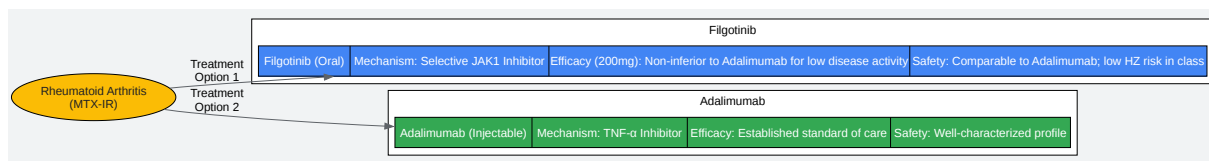
Safety Outcome (through Week 24)	Filgotinib 200 mg + MTX (n=477)	Filgotinib 100 mg + MTX (n=480)	Adalimumab 40 mg + MTX (n=325)	Placebo + MTX (n=477)
Any Adverse Event (AE)	-	-	-	-
Serious Adverse Events (SAEs) [12]	4.4%	5.0%	4.3%	4.2%
Serious Infections[12]	1.7%	1.7%	2.5%	0.8%
Herpes Zoster[12]	0.4%	0.4%	0.6%	0.4%
Venous Thrombotic Events[12]	0.2% (1 event)	0%	0%	0.4% (2 events)
Adjudicated MACE[12]	0%	0.2% (1 event)	0.3% (1 event)	0.4% (2 events)

Data on "Any Adverse Event" was not specified in the provided search results with comparable percentages across all arms.

A network meta-analysis comparing various JAK inhibitors to Adalimumab suggested that for herpes zoster infection, **Filgotinib** (both 100 mg and 200 mg) had a more favorable safety ranking than other JAK inhibitors like Baricitinib and Upadacitinib, and was comparable to Adalimumab.[15]

## Comparative Summary

This head-to-head comparison provides a clear framework for understanding the relative positioning of **Filgotinib** and Adalimumab.



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Caption: Logical relationship comparing **Filgotinib** and Adalimumab as treatment options for RA.

## Conclusion

For researchers and drug development professionals, the head-to-head data from the FINCH 1 study provides critical insights. **Filgotinib**, particularly the 200 mg dose, demonstrated robust efficacy that was non-inferior to the established biologic, Adalimumab, for achieving low disease activity in patients with RA who had an inadequate response to methotrexate.[9][16] Both **Filgotinib** doses were superior to placebo in improving clinical signs and symptoms and inhibiting structural damage.[10]

The safety profiles of **Filgotinib** and Adalimumab were comparable in this direct comparison.[9] **Filgotinib** offers the advantage of being an oral agent, which may be preferred by some patients over the subcutaneous administration of Adalimumab. The distinct mechanisms of action—selective JAK1 inhibition versus broad TNF- $\alpha$  neutralization—provide alternative therapeutic strategies for targeting the complex inflammatory pathways of rheumatoid arthritis. These findings support **Filgotinib** as a viable treatment option alongside Adalimumab for this patient population.

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